molecular formula C6H3BrClF2NO B15243344 2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol

2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol

Cat. No.: B15243344
M. Wt: 258.45 g/mol
InChI Key: GIBKXWXQVHKAQP-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with bromine and difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure the selective introduction of bromine, chlorine, and difluoromethyl groups onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupling products with extended carbon chains .

Scientific Research Applications

2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridin-4-ol
  • 6-Bromo-2,3-difluorophenol
  • 2-Bromo-6-(difluoromethyl)pyridine

Uniqueness

2-Bromo-6-chloro-3-(difluoromethyl)pyridin-4-ol is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

2-bromo-6-chloro-3-(difluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(6(9)10)2(12)1-3(8)11-5/h1,6H,(H,11,12)

InChI Key

GIBKXWXQVHKAQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=O)C(F)F)Br)Cl

Origin of Product

United States

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